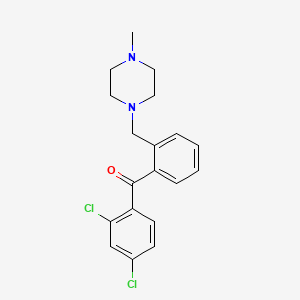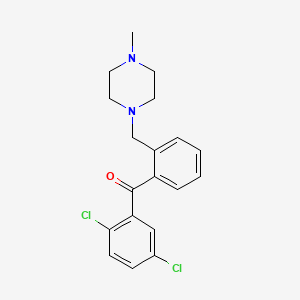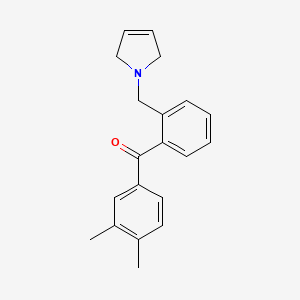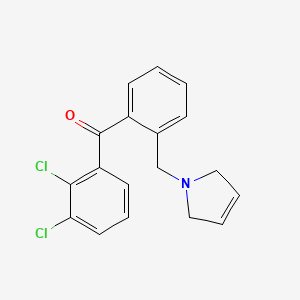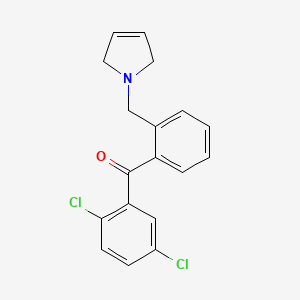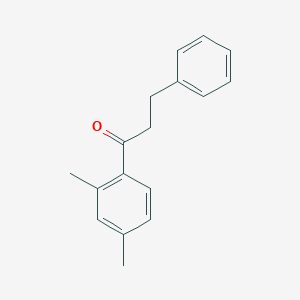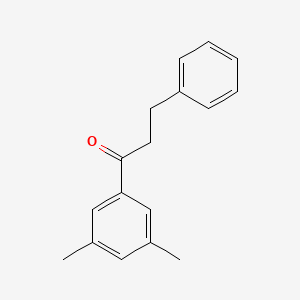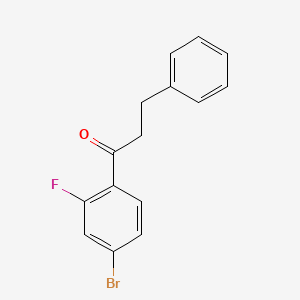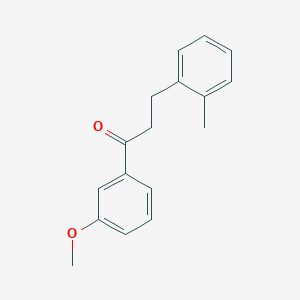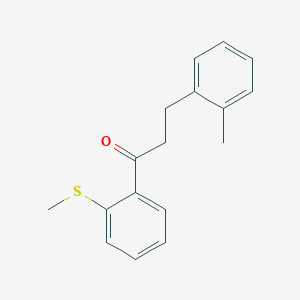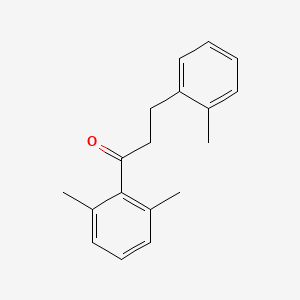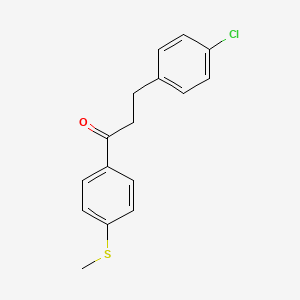
3-(4-Chlorophenyl)-4'-thiomethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion on the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .Chemical Reactions Analysis
This would involve a discussion on the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve a discussion on the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Electrochemical Applications
Research into the electrochemical behavior of chlorinated phenols, like 3-(4-Chlorophenyl)-4'-thiomethylpropiophenone, reveals potential applications in electrochemical sensors. These compounds exhibit distinct voltammetric responses, which can be leveraged in the analysis of mixtures of chlorinated phenols (Pigani et al., 2007).
Polymer Research
Studies on thiophene-containing polymers, which are chemically related to this compound, have shown their utility in various applications. These include the development of new polythiophenes with specific thermal, optical, and electrochemical properties, useful in material science and electronics (Tapia et al., 2010).
Synthetic Chemistry
In synthetic chemistry, compounds similar to this compound have been used as precursors or intermediates in the synthesis of various chemicals. These include the creation of novel chemical structures and the development of compounds with potential antimicrobial properties (Pant et al., 2008).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies are conducted on related compounds to understand their molecular structure, reactivity, and potential biological effects. This research can provide insights into the development of new pharmaceuticals and materials (Viji et al., 2020).
Electrochromic Materials
Research into derivatives of ethylenedioxythiophene, which share chemical characteristics with this compound, have led to the development of high-contrast electrochromic polymers. These materials are significant in the field of smart windows and displays (Sankaran & Reynolds, 1997).
Photocatalytic Applications
Studies on the photocatalytic activity of indium phthalocyanines, which could be structurally similar to this compound, demonstrate their effectiveness in the degradation of pollutants like 4-chlorophenol. This research is vital for environmental remediation and water purification technologies (Osifeko & Nyokong, 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP, for instance, causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Compounds with similar structures, such as the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi), have been shown to modulate oxido-nitrosative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds, such as cmi, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .
Action Environment
For instance, triclocarban, a compound with two chlorinated phenyl rings, is a white powder that is insoluble in water . Its action can be influenced by factors such as pH, temperature, and the presence of other substances.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYSJQBRPRVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644472 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-82-1 |
Source


|
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

